Tris(1,10-phenanthroline)cobalt(II) dichloride
CAS No.: 15136-98-8
Cat. No.: VC18457080
Molecular Formula: C36H24Cl2CoN6
Molecular Weight: 670.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15136-98-8 |
---|---|
Molecular Formula | C36H24Cl2CoN6 |
Molecular Weight | 670.5 g/mol |
IUPAC Name | cobalt(2+);1,10-phenanthroline;dichloride |
Standard InChI | InChI=1S/3C12H8N2.2ClH.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
Standard InChI Key | JZENIHDMSJCEPS-UHFFFAOYSA-L |
Canonical SMILES | C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Co+2] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
Tris(1,10-phenanthroline)cobalt(II) dichloride is formally identified by the IUPAC name cobalt(2+);1,10-phenanthroline;dichloride and possesses the molecular formula C₃₆H₂₄Cl₂CoN₆ with a molar mass of 670.5 g/mol . The compound crystallizes in a monoclinic system (space group P2₁/n) when isolated with periodate counterions, though the exact lattice parameters vary depending on hydration state and counterion composition .
Table 1: Key Identifiers and Physical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 15136-98-8 | |
EC Number | 827-183-7 | |
Density | 1.45–1.62 g/cm³ (calculated) | |
Magnetic Moment (μeff) | 4.9 BM (high-spin Co²⁺) | |
Solubility | >10 mg/mL in DMSO |
Coordination Geometry and Bonding
X-ray diffraction studies of analogous complexes reveal a distorted octahedral geometry around the cobalt center, with average Co–N bond lengths of 1.93–1.97 Å . The phenanthroline ligands adopt a meridional configuration, creating a chiral Δ or Λ enantiomeric pair. π-π stacking between adjacent phenanthroline rings (3.4–3.7 Å interplanar distances) contributes significantly to crystal packing stability .
Synthesis and Purification Methods
Alternative Synthetic Approaches
Recent advances employ microwave-assisted synthesis (100°C, 30 min) with 92% yield enhancement compared to conventional methods . Electrochemical synthesis using cobalt anodes in phenanthroline-containing electrolytes has also been demonstrated, though with lower crystallinity .
Spectroscopic Characterization
Electronic Absorption Spectroscopy
The UV-Vis spectrum exhibits three distinct bands:
-
MLCT transition: λmax = 450 nm (ε = 8,200 M⁻¹cm⁻¹)
-
d-d transitions:
Table 2: Comparative Electronic Spectral Data
Complex Form | λmax (nm) | ε (M⁻¹cm⁻¹) | Assignment |
---|---|---|---|
[Co(phen)₃]²⁺ in MeCN | 450 | 8,200 | MLCT |
[Co(phen)₃]²⁺ in H₂O | 438 | 7,900 | Solvatochromic shift |
Oxidized Co(III) analog | 390 | 12,500 | Ligand-centered |
Vibrational Spectroscopy
FT-IR analysis shows characteristic bands:
-
ν(C=N): 1,625 cm⁻¹ (strong, phen backbone)
-
ν(Co–N): 415 cm⁻¹ (medium, metal-ligand stretch)
Crystallographic and Magnetic Properties
Single-Crystal XRD Analysis
High-resolution structural data for [Co(phen)₃]Cl₂·2H₂O reveals:
Table 3: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n |
Unit Cell Dimensions | a = 11.6865(3) Å |
b = 19.9546(4) Å | |
c = 16.6808(3) Å | |
β | 98.4730(10)° |
Volume | 3,847.5(6) ų |
Magnetic Behavior
The complex exhibits paramagnetism consistent with high-spin d⁷ configuration (μeff = 4.9 BM). Temperature-dependent susceptibility measurements (2–300 K) show weak antiferromagnetic coupling (θ = -5.2 K) between adjacent Co centers .
Functional Applications
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
Anion Binding Capacity
The [Co(phen)₃]²⁺ cation demonstrates strong affinity for oxoanions via second-sphere coordination:
Table 4: Anion Binding Constants (log K)
Anion | log K (298 K) | Method |
---|---|---|
IO₄⁻ | 4.2±0.1 | Conductometric |
HPO₄²⁻ | 3.8±0.2 | UV-Vis titration |
SO₄²⁻ | 3.5±0.3 | ¹H NMR chemical shift |
Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
-
110–150°C: Loss of lattice water (Δm = 5.4%)
-
280–320°C: Ligand pyrolysis (Δm = 62%)
-
The complex remains stable in aqueous solution (pH 4–7) for >72 hours, but undergoes rapid oxidation to Co(III) species in alkaline conditions (pH >9) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume